(2,2-Difluorocyclohexyl)methanethiol
Description
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2S/c8-7(9)4-2-1-3-6(7)5-10/h6,10H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBLWKKNAPOIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CS)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the difluoromethylation of cyclohexyl derivatives using difluorocarbene reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
(2,2-Difluorocyclohexyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding cyclohexylmethane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,2-Difluorocyclohexyl)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclohexyl)methanethiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
- Cyclohexylmethanethiol : Lacks fluorine substituents, offering a baseline for assessing fluorination effects.
- (2-Fluorocyclohexyl)methanethiol: Contains one fluorine atom, enabling comparison of mono- vs. di-fluorination.
- Benzyl mercaptan (Thiobenzyl alcohol) : Aromatic thiol with distinct electronic properties due to the benzene ring.
- tert-Butyl mercaptan : A branched aliphatic thiol, highlighting steric vs. cyclic substituent effects.
Physicochemical Properties
| Property | (2,2-Difluorocyclohexyl)methanethiol | Cyclohexylmethanethiol | (2-Fluorocyclohexyl)methanethiol | Benzyl Mercaptan |
|---|---|---|---|---|
| Molecular Weight | ~180.2 g/mol | ~144.3 g/mol | ~162.2 g/mol | ~124.2 g/mol |
| Boiling Point | ~200–210°C (estimated) | ~175–185°C | ~190–200°C (estimated) | ~165–170°C |
| Acidity (pKa) | ~9.5–10.5* | ~10.5–11.0 | ~10.0–10.5* | ~8.5–9.0 |
| Solubility | Low in water, moderate in organics | Similar | Similar | Moderate in organics |
*Fluorine’s electron-withdrawing effect reduces pKa compared to non-fluorinated analogues.
Reactivity and Stability
- Nucleophilicity : The thiol group’s nucleophilicity is attenuated in the fluorinated compound due to fluorine’s inductive effects, reducing its reactivity in SN₂ reactions compared to cyclohexylmethanethiol.
- Oxidation Resistance : Fluorination enhances oxidative stability, making it less prone to disulfide formation than benzyl mercaptan.
- Thermal Stability : Cyclohexyl derivatives generally exhibit higher thermal stability than linear or aromatic thiols.
Microbial Interactions
Methanethiols are critical intermediates in sulfur cycles. Evidence from verrucomicrobial methanotrophs (e.g., Methylacidiphilum fumariolicum SolV) indicates that methanethiol oxidase (MtoX) enzymes detoxify methanethiol by oxidizing it to H₂S, which is further processed .
Toxicity and Detoxification
- Inhibition of Methanotrophy: Methanethiol at ~15 µM inhibits methane oxidation in methanotrophs, necessitating its prior degradation . Fluorinated derivatives may exert stronger inhibition due to enhanced binding to metalloenzymes.
- Medical Relevance: Elevated blood mercaptan levels (e.g., ~4–5× normal in hepatic coma) correlate with toxicity . Fluorinated thiols, if bioaccumulative, could exacerbate such conditions but remain understudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
